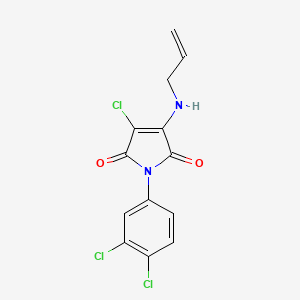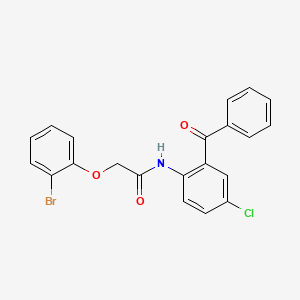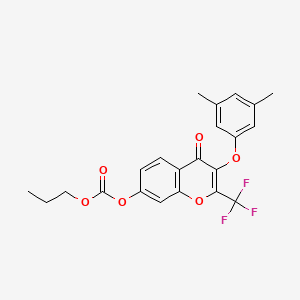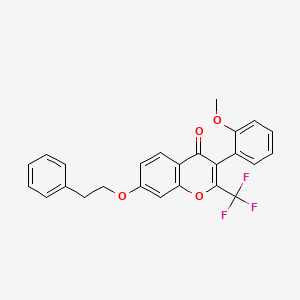
3-Chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione
描述
3-Chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials might include 3,4-dichloroaniline and maleic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the pyrrole ring and subsequent substitutions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process might include steps like chlorination, amination, and cyclization, followed by purification techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrrole compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-Chloro-1-(3,4-dichlorophenyl)pyrrole-2,5-dione: Lacks the prop-2-enylamino group.
1-(3,4-Dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione: Lacks the 3-chloro substituent.
3-Chloro-1-(3,4-dichlorophenyl)-4-amino-pyrrole-2,5-dione: Lacks the prop-2-enyl group.
Uniqueness
The presence of both the 3-chloro and prop-2-enylamino groups in 3-Chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione may confer unique chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles is recommended.
属性
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-2-5-17-11-10(16)12(19)18(13(11)20)7-3-4-8(14)9(15)6-7/h2-4,6,17H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDAXBDTVQIUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3751846.png)

![N-allyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3751862.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3751863.png)
![N-(2,5-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3751867.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3751875.png)
![N-(2-chlorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3751891.png)
![2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3751895.png)
![(5Z)-3-benzyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751909.png)
![2-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3751915.png)

![7-[(4-bromobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3751937.png)

![3-(3,4-dimethoxyphenyl)-7-[(4-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3751947.png)
